molecular formula C10H14F5NO2 B2828017 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid CAS No. 2228781-03-9

7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid

Cat. No.: B2828017
CAS No.: 2228781-03-9
M. Wt: 275.219
InChI Key: OZTBDTKSMRLNKB-UHFFFAOYSA-N
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Description

7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid is a chemical compound with the molecular formula C10H14F5NO2. It is known for its unique spirocyclic structure, which includes a nitrogen atom and multiple fluorine atoms. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid typically involves the reaction of a spirocyclic precursor with fluorinating agents. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoro ketone, while reduction could produce a difluoro alcohol.

Scientific Research Applications

Chemistry: In chemistry, 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used to study the effects of fluorinated spirocyclic compounds on biological systems. Its interactions with enzymes and receptors are of particular interest.

Medicine: Pharmaceutical research often explores the potential of this compound as a drug candidate or a pharmacophore. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug molecules.

Industry: In the industrial sector, this compound may be used in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can form strong hydrogen bonds and dipole interactions, influencing the compound’s binding affinity and specificity. The spirocyclic structure also contributes to its unique conformational properties, affecting its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

  • 7,7-Difluoro-2-azaspiro[3.5]nonane
  • 7,7-Difluoro-2-azaspiro[3.5]nonane hydrochloride
  • 7,7-Difluoro-2-azaspiro[3.5]nonane acetate

Uniqueness: Compared to similar compounds, 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety. This functional group enhances the compound’s solubility and reactivity, making it more versatile for various applications. Additionally, the trifluoroacetic acid group can influence the compound’s pharmacokinetic properties, potentially improving its performance as a drug candidate.

Properties

IUPAC Name

7,7-difluoro-2-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.C2HF3O2/c9-8(10)3-1-7(2-4-8)5-11-6-7;3-2(4,5)1(6)7/h11H,1-6H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTBDTKSMRLNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CNC2)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228781-03-9
Record name 7,7-difluoro-2-azaspiro[3.5]nonane; trifluoroacetic acid
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